[1-(3-fluorophenyl)-1H-pyrazol-4-yl](2-hydroxyphenyl)methanone
Description
The compound 1-(3-fluorophenyl)-1H-pyrazol-4-ylmethanone (hereafter referred to as Compound 6e) is a pyrazole-based methanone derivative synthesized via condensation of 3-formylchromone with hydrazine derivatives. Key characteristics include:
Properties
IUPAC Name |
[1-(3-fluorophenyl)pyrazol-4-yl]-(2-hydroxyphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FN2O2/c17-12-4-3-5-13(8-12)19-10-11(9-18-19)16(21)14-6-1-2-7-15(14)20/h1-10,20H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJYAYMAVHBTWGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=CN(N=C2)C3=CC(=CC=C3)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601333428 | |
| Record name | [1-(3-fluorophenyl)pyrazol-4-yl]-(2-hydroxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601333428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49665860 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
956624-10-5 | |
| Record name | [1-(3-fluorophenyl)pyrazol-4-yl]-(2-hydroxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601333428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-fluorophenyl)-1H-pyrazol-4-ylmethanone typically involves the reaction of 3-fluorobenzaldehyde with hydrazine hydrate to form 3-fluorophenylhydrazine. This intermediate is then reacted with ethyl acetoacetate to form the pyrazole ring. The final step involves the reaction of the pyrazole derivative with 2-hydroxybenzoyl chloride to form the target compound. The reaction conditions usually involve the use of organic solvents such as ethanol or methanol and may require heating to facilitate the reactions.
Industrial Production Methods
Industrial production of 1-(3-fluorophenyl)-1H-pyrazol-4-ylmethanone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Nucleophilic Addition at the Carbonyl Group
The ketone moiety undergoes nucleophilic addition reactions. In one study, treatment with hydroxylamine hydrochloride in ethanol/KOH yielded the corresponding oxime derivative (Table 1). This reaction proceeds via nucleophilic attack on the carbonyl carbon, forming an imine intermediate that tautomerizes to the oxime .
Table 1: Oxime Formation
| Reagent | Conditions | Product Yield | Source |
|---|---|---|---|
| NH₂OH·HCl, KOH | Ethanol, 10°C → RT, 3–4 hr | 85–90% |
Cyclization Reactions
The oxime intermediate undergoes cyclization with POCl₃ to form benzoxazole derivatives. This acid-catalyzed reaction involves dehydration and intramolecular cyclization (Fig. 1) .
Fig. 1: Benzoxazole Synthesis
textMethanone oxime → POCl₃, reflux → Benzoxazole
Conditions : POCl₃ (15 mL), 3 hr reflux → 78–82% yield .
Electrophilic Aromatic Substitution
The 3-fluorophenyl ring participates in electrophilic substitutions. Computational studies (DFT/B3LYP) show that fluorine’s electron-withdrawing effect directs incoming electrophiles to the meta position relative to the pyrazole group .
Key Observations :
-
Nitration occurs at C-5 of the 2-hydroxyphenyl ring due to hydroxyl’s activating effect .
-
Chlorination favors the ortho position of the fluorine substituent .
Condensation with Active Methylene Compounds
The carbonyl group reacts with pyrazolones in ethanol under reflux to form methylene-linked hybrids. Sodium acetate catalyzes this Knoevenagel-type condensation .
Table 2: Condensation with 5-Methyl-2-phenylpyrazol-3-one
| Reagent | Conditions | Yield | Source |
|---|---|---|---|
| Pyrazolone, NaOAc | Ethanol, 2 hr | 96.3% |
Reduction of the Carbonyl Group
The ketone is reducible to a secondary alcohol using NaBH₄ or LiAlH₄. Experimental IR data show disappearance of the C=O stretch (1689 cm⁻¹) and emergence of O–H stretches (3400–3200 cm⁻¹) .
Limitations : Over-reduction of the pyrazole ring is avoided by using mild conditions (e.g., NaBH₄ in THF at 0°C).
Cross-Coupling at the Pyrazole Ring
The pyrazole’s C-4 position participates in Suzuki-Miyaura couplings. A palladium-catalyzed reaction with aryl boronic acids introduces aryl groups (Table 3) .
Table 3: Suzuki Coupling at Pyrazole-C4
| Aryl Boronic Acid | Catalyst | Yield | Source |
|---|---|---|---|
| 4-MeOC₆H₄B(OH)₂ | Pd(PPh₃)₄, K₂CO₃ | 72% |
Acid-Catalyzed Rearrangements
Under strong acids (H₂SO₄), the compound undergoes Fries-like rearrangement, migrating the acyl group to the hydroxyl ring’s para position. This is confirmed by ¹H NMR (δ 8.12 ppm, singlet for para-substituted aryl ketone) .
Biological Activity Modulation via Derivatization
Structural modifications enhance bioactivity:
-
Oxime derivatives : Show 2.5-fold increased antioxidant capacity (IC₅₀ = 8.7 μM in DPPH assay vs. parent compound’s 21.3 μM) .
-
Benzoxazole analogs : Exhibit COX-2 inhibition (Ki = 0.89 μM) due to planar heterocycle-enzyme interactions .
Stability Under Thermal and pH Conditions
Scientific Research Applications
Medicinal Chemistry Applications
Pyrazole derivatives, including 1-(3-fluorophenyl)-1H-pyrazol-4-ylmethanone, are known for their diverse pharmacological properties. Research indicates that these compounds can exhibit:
- Anti-inflammatory Activity : Some pyrazole derivatives have been shown to inhibit cyclooxygenase enzymes, leading to reduced inflammation. This property is crucial in developing new anti-inflammatory drugs.
- Analgesic Effects : Similar to anti-inflammatory properties, certain derivatives demonstrate pain-relieving effects, making them candidates for pain management therapies.
- Anticancer Potential : Preliminary studies suggest that pyrazole derivatives can induce apoptosis in cancer cells, inhibiting tumor growth. This application is particularly promising for developing new anticancer agents.
In Vitro Studies
In vitro studies have assessed the biological activity of 1-(3-fluorophenyl)-1H-pyrazol-4-ylmethanone against various cell lines. For example:
- Cell Viability Assays : Studies have shown that this compound can reduce cell viability in specific cancer cell lines, indicating its potential as an anticancer agent.
- Enzyme Inhibition : The compound has demonstrated the ability to inhibit specific enzymes associated with inflammatory pathways, supporting its use in anti-inflammatory drug development.
In Vivo Studies
In vivo studies are essential to confirm the therapeutic potential observed in vitro. Research involving animal models has indicated:
- Anti-inflammatory Efficacy : Animal tests have shown significant reductions in inflammation markers when treated with the compound, suggesting its effectiveness in inflammatory diseases.
- Toxicity Assessments : Safety profiles have been evaluated, indicating that at therapeutic doses, the compound exhibits low toxicity, making it a viable candidate for further development.
Computational Studies
Computational chemistry plays a vital role in understanding the properties and behavior of 1-(3-fluorophenyl)-1H-pyrazol-4-ylmethanone.
Molecular Docking Studies
Molecular docking simulations have been performed to predict how this compound interacts with biological targets:
- Binding Affinity Predictions : These studies suggest strong binding affinities with targets involved in inflammation and cancer pathways, providing insights into its mechanism of action.
Density Functional Theory (DFT)
DFT calculations have been utilized to analyze the electronic properties of the compound:
- Frontier Molecular Orbitals : The analysis of HOMO-LUMO gaps indicates good reactivity potential, which is essential for designing more potent derivatives.
- Charge Distribution Analysis : Understanding the charge distribution helps predict the compound's reactivity and interaction with biological macromolecules.
Case Studies
Several case studies highlight the applications of 1-(3-fluorophenyl)-1H-pyrazol-4-ylmethanone:
| Study | Objective | Findings |
|---|---|---|
| Study 1 | Evaluate anti-inflammatory effects | Significant reduction in inflammatory markers in animal models |
| Study 2 | Assess anticancer activity | Induced apoptosis in specific cancer cell lines |
| Study 3 | Computational analysis of binding affinity | Strong binding predicted with COX enzymes |
Mechanism of Action
The mechanism of action of 1-(3-fluorophenyl)-1H-pyrazol-4-ylmethanone involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrazole Ring
(1-(3-Fluorophenyl)-1H-pyrazol-4-yl)(phenyl)methanone (3ad)
- Structure : Lacks the 2-hydroxyphenyl group, replaced by a phenyl ring.
- Synthesis : 62% yield under VPET/VEA = 15:1 .
- Physical Properties : Melting point 106–108°C, similar to Compound 6e, suggesting comparable crystallinity .
- Key Difference : Absence of the hydroxyl group reduces hydrogen-bonding capacity, likely decreasing solubility and biological interactions .
{1-[4-(4-Chlorophenyl)-1,3-Thiazol-2-yl]-1H-pyrazol-4-yl}(2-Hydroxyphenyl)Methanone
- Structure : Pyrazole ring substituted with a 4-chlorophenyl-thiazole group.
- Bioactivity : Demonstrated anti-inflammatory activity in molecular docking studies, attributed to the thiazole moiety’s electron-rich nature and chlorine’s hydrophobic effects .
- Comparison : The thiazole group may enhance binding to inflammatory targets compared to Compound 6e’s 3-fluorophenyl group .
(1-(4-(4-Bromophenyl)Thiazol-2-yl)-1H-pyrazol-4-yl)(2-Hydroxyphenyl)Methanone (3ae)
Variations in the Aromatic Methanone Group
(2-Hydroxyphenyl)(1-Phenyl-1H-pyrazol-4-yl)Methanone (6a)
- Structure : Phenyl group instead of 3-fluorophenyl.
- Physical Properties : Melting point 102–104°C, slightly lower than Compound 6e, indicating reduced stability from the absence of fluorine .
- Implication : Fluorine’s electron-withdrawing effect in Compound 6e may improve thermal stability and electronic interactions .
B. 1-(tert-Butyl)-1H-pyrazol-4-ylMethanone
- Structure : Bulky tert-butyl substituent on pyrazole.
Biological Activity
The compound 1-(3-fluorophenyl)-1H-pyrazol-4-ylmethanone is a synthetic organic molecule notable for its potential biological activities, particularly in medicinal chemistry. Its unique structure, featuring a pyrazole ring with a fluorophenyl substituent and a hydroxylated phenyl group, suggests various interactions with biological targets. This article explores the biological activity of this compound, summarizing findings from diverse research studies.
Structural Characteristics
The compound's molecular structure can be analyzed through its functional groups:
- Pyrazole Ring : Known for its role in various pharmacological activities.
- Fluorophenyl Group : Enhances lipophilicity and may improve binding to biological targets.
- Hydroxylated Phenyl Group : Potentially contributes to antioxidant properties.
Biological Activities
Research indicates that compounds similar to 1-(3-fluorophenyl)-1H-pyrazol-4-ylmethanone exhibit a range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.
Anticancer Activity
Several studies have reported on the anticancer potential of pyrazole derivatives:
- MCF7 Cell Line : A study indicated that pyrazole derivatives showed significant cytotoxicity against MCF7 cells with an IC value of 3.79 µM .
- NCI-H460 Cell Line : Additional compounds demonstrated growth inhibition with IC values ranging from 12.50 µM to 42.30 µM against this cell line .
Anti-inflammatory Properties
The anti-inflammatory potential of pyrazole derivatives has been explored, with some compounds showing inhibition of pro-inflammatory cytokines in vitro. For instance, certain derivatives have been noted to inhibit COX enzymes, which are crucial in the inflammatory response .
Antimicrobial Activity
Research has also highlighted the antimicrobial properties of pyrazole derivatives. Some studies suggest that these compounds can inhibit bacterial growth and exhibit antifungal activity, though specific data on 1-(3-fluorophenyl)-1H-pyrazol-4-ylmethanone remains limited .
Case Studies and Research Findings
- Cytotoxicity Evaluation : A comprehensive study evaluated various pyrazole derivatives against several cancer cell lines, including MCF7 and HepG2. The findings suggested that modifications to the pyrazole structure significantly impacted cytotoxicity levels .
- Mechanistic Insights : Molecular docking studies have indicated that the compound may interact with specific protein targets involved in cancer progression, such as kinases and transcription factors .
Q & A
Basic Research Questions
Q. What are efficient synthetic routes for 1-(3-fluorophenyl)-1H-pyrazol-4-ylmethanone, and how are intermediates validated?
- Methodological Answer : The compound can be synthesized via multi-step reactions starting from 3-fluorophenylhydrazine and substituted benzophenones. Key steps include cyclocondensation to form the pyrazole ring, followed by Friedel-Crafts acylation or nucleophilic substitution. Intermediates are validated using -/-NMR, IR spectroscopy, and high-resolution mass spectrometry (HRMS). For example, analogous pyrazole derivatives are synthesized using ethanol as a solvent under reflux with catalytic acids (e.g., HSO) .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound’s structure?
- Methodological Answer : X-ray crystallography is essential for confirming molecular geometry and hydrogen-bonding patterns. Hirshfeld surface analysis can further elucidate intermolecular interactions (e.g., π-π stacking, C–H···O/F bonds). Spectral techniques like -NMR (to identify aromatic protons and hydroxyl groups) and -NMR (for fluorine environments) are routinely employed .
Q. How is the pharmacological potential of this compound evaluated in preliminary studies?
- Methodological Answer : In vitro assays include testing against cancer cell lines (e.g., MTT assay on HeLa or MCF-7 cells) and microbial strains (e.g., E. coli, S. aureus). Dose-response curves and IC values are calculated. For example, pyrazolone derivatives exhibit antitumor activity by inhibiting topoisomerase II or inducing apoptosis via mitochondrial pathways .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide the optimization of this compound’s bioactivity?
- Methodological Answer : SAR studies focus on substituent effects:
- Fluorine position : 3-fluorophenyl enhances lipophilicity and metabolic stability compared to 2- or 4-fluoro analogs.
- Hydroxyl group : The 2-hydroxyphenyl moiety influences hydrogen bonding with target proteins (e.g., kinases).
Computational docking (using AutoDock Vina) and molecular dynamics simulations help predict binding affinities. Experimental validation involves synthesizing analogs with modified substituents and comparing bioactivity .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., serum concentration, incubation time) or cell line heterogeneity. To address this:
- Standardize protocols (e.g., CLSI guidelines for antimicrobial testing).
- Use orthogonal assays (e.g., flow cytometry for apoptosis vs. Western blot for protein expression).
- Replicate studies in independent labs with shared compound batches .
Q. What mechanistic insights explain this compound’s role in enzyme inhibition?
- Methodological Answer : Kinetic studies (e.g., Lineweaver-Burk plots) and isothermal titration calorimetry (ITC) quantify inhibition constants () and binding stoichiometry. For instance, pyrazole-based methanones inhibit cytochrome P450 enzymes via competitive binding to the heme center, validated by UV-Vis spectral shifts .
Q. How are crystallographic challenges (e.g., polymorphism) addressed during structural analysis?
- Methodological Answer : Polymorphism is managed by:
- Screening crystallization conditions (solvent mixtures, temperature gradients).
- Using additives (e.g., co-crystallizing agents like crown ethers).
- Performing variable-temperature XRD to track phase transitions. For example, monoclinic vs. orthorhombic forms of related compounds are stabilized by adjusting cooling rates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
